Xylotetraose

描述

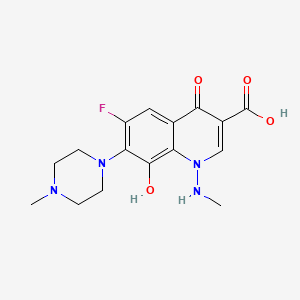

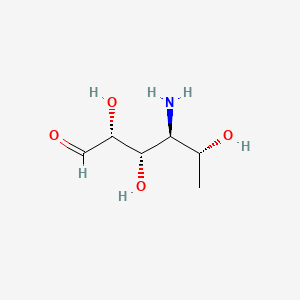

Xylotetraose is a hydrolysis product of Xylan . Xylan is a polysaccharide made from units of xylose and contains predominantly β-D-xylose units linked as in cellulose . Xylotetraose can be used for enzyme biochemical analysis .

Synthesis Analysis

Xylotetraose can be produced by the hydrolysis of cheap and abundant lignocellulosic feedstocks . A study shows that xylotetraose was produced through a two-step reaction involving polyethylenimine-coated Selenomonas ruminantium β-xylosidase immobilized on glyoxyl agarose .

Molecular Structure Analysis

The structure of a GH10 family hyper-thermophilic xylanase XynAF1 was obtained by high-resolution X-ray crystallography, and the ligand-complex structure was visualized by soaking with xylotetraose .

Chemical Reactions Analysis

Xylooligosaccharides (XOS) are mainly produced by the hydrolysis of lignocellulosic feedstocks . Xylotetraose, as a type of XOS, can be produced by microbial xylanases . These enzymes are highly specific biocatalysts that do not produce any undesirable byproducts during oligomer production .

Physical And Chemical Properties Analysis

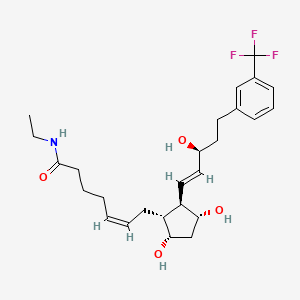

Xylotetraose is a powder with a molecular formula of C20H34O17 and a molecular weight of 546.5 . It is stable for more than 2 years under recommended storage conditions .

科学研究应用

1. Induction of Xylan-Degrading Enzymes

- Summary of Application: Xylotetraose is used as an inducer in the production of xylan-degrading enzymes by Fusarium oxysporum f. sp. Lycopersici . Xylan, one of the most abundant carbohydrates on Earth, is degraded by the collaborative action of endo-β-1,4-xylanases and β- d -xylosidases and a number of accessories enzymes .

- Methods of Application: The induction of xylanases is promoted by substrates containing xylan, which release xylooligosaccharides. These, in turn, induce expression of xylanase-encoding genes .

- Results or Outcomes: Xylotetraose is found to be the best inducer of endoxylanase. There is a correlation between the degree of xylooligosaccharide polymerization and induction efficiency of each enzyme .

2. Production of Xylooligosaccharides

- Summary of Application: Xylotetraose is used in the production of xylooligosaccharides (XOS), which are emerging oligomers exhibiting prebiotic activity . They are mainly produced by the hydrolysis of cheap and abundant lignocellulosic feedstocks .

- Methods of Application: Microbial xylanases play a crucial role in these processes. They are highly specific biocatalysts that do not produce any undesirable byproducts during oligomer production .

- Results or Outcomes: It has been demonstrated that the oligomers with low degree of polymerization (2–4) are more selective for the microbiota .

3. Understanding Xylooligosaccharides Utilization Mechanism

- Summary of Application: Xylotetraose is used to understand the utilization mechanism of xylooligosaccharides by Lactobacillus brevis and Bifidobacterium adolescentis .

- Methods of Application: The study identifies proteins present in gut microflora, such as xylosidase, xylulokinase, etc., and finds out the mechanistic interactions of those with xylooligosaccharides .

- Results or Outcomes: The study demonstrated that Endo-1,4-beta-xylanase B (XynB) from Lactobacillus brevis and beta-d-xylosidase (Xyl3) from Bifidobacterium adolescentis showed better effectual binding toward Xylobiose .

4. Chemical and Enzymatic Synthesis of Biobased Xylo-Oligosaccharides

- Summary of Application: Xylotetraose is used in the production of xylo-oligosaccharides from wheat straw for potential use in food applications .

- Methods of Application: An integrated approach consisting of hydrothermal pretreatment, alkaline treatment, enzymatic treatment and the combinations thereof was applied to overcome the recalcitrance structure of the wheat straw .

- Results or Outcomes: The concentration of fermentable sugars was the highest after the combination of alkaline and enzymatic treatment with xylanase, while xylo-oligosaccharides were released in lower amounts after the same treatment .

5. Antioxidative and Anti-Osteoarthritis Applications

- Summary of Application: β-1,3-Xylooligosaccharides (XOS-3) extracted from Caulerpa lentillifera have shown potential antioxidative and anti-tumor properties, but research on their biological activities, particularly their anti-osteoarthritis effects, is still in early stages .

- Methods of Application: XOS-3 were produced by eco-friendly enzymatic hydrolysis, displaying a semi-crystalline structure with predominant xylose, xylobiose, xylotriose, and xylotetraose components .

- Results or Outcomes: The study displayed the potential antioxidative and anti-osteoarthritis effects of XOS-3, offering new visuals for the development of marine polysaccharides in the treatment of osteoarthritis .

6. Microbial Xylanases in Xylooligosaccharide Production

- Summary of Application: Xylotetraose is used in the production of xylooligosaccharides (XOS), which are emerging oligomers exhibiting prebiotic activity . They are mainly produced by the hydrolysis of cheap and abundant lignocellulosic feedstocks .

- Methods of Application: Microbial xylanases play a crucial role in these processes. They are highly specific biocatalysts that do not produce any undesirable byproducts during oligomer production .

- Results or Outcomes: It has been demonstrated that the oligomers with low degree of polymerization (2–4) are more selective for the microbiota .

安全和危害

未来方向

Xylooligosaccharides, including xylotetraose, are considered potential prebiotics due to their versatile properties . They target various metabolic interactions due to their adaptable properties such as solubility, low calorific value, and anti-carcinogenic effects . Extending these studies of understanding, the interaction between specific probiotics enzymes and their ligands can explore the detailed design of synbiotics in the future .

属性

IUPAC Name |

(2R,3R,4R)-4-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O17/c21-1-6(23)11(25)8(2-22)35-19-16(30)13(27)10(4-33-19)37-20-17(31)14(28)9(5-34-20)36-18-15(29)12(26)7(24)3-32-18/h1,6-20,22-31H,2-5H2/t6-,7+,8+,9+,10+,11+,12-,13-,14-,15+,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZHSOSUTPAVII-MESLASACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC(CO)C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xylotetrose | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene](/img/structure/B579939.png)

![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide](/img/structure/B579945.png)

![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)